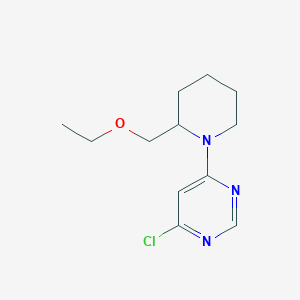

4-Chloro-6-(2-(ethoxymethyl)piperidin-1-yl)pyrimidine

Description

4-Chloro-6-(2-(ethoxymethyl)piperidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at the 4-position and a 2-(ethoxymethyl)piperidin-1-yl group at the 6-position. This structure combines reactive halogen and functionalized piperidine moieties, making it a versatile intermediate in medicinal chemistry. The ethoxymethyl group on the piperidine ring enhances solubility and modulates electronic properties, which may influence binding affinity and metabolic stability in biological systems.

Properties

IUPAC Name |

4-chloro-6-[2-(ethoxymethyl)piperidin-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O/c1-2-17-8-10-5-3-4-6-16(10)12-7-11(13)14-9-15-12/h7,9-10H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTNIHRDAQRRTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCCN1C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-chloro-6-(2-(ethoxymethyl)piperidin-1-yl)pyrimidine typically involves:

- Construction or procurement of a suitably substituted pyrimidine core bearing a chloro group at the 4-position.

- Nucleophilic substitution at the 6-position of the pyrimidine ring by the 2-(ethoxymethyl)piperidin-1-yl moiety.

This approach leverages the electrophilic character of the 4-chloropyrimidine scaffold, which allows selective substitution at the 6-position with nucleophilic amines such as substituted piperidines.

Preparation of the Pyrimidine Core

The pyrimidine ring bearing a chlorine substituent at the 4-position can be synthesized via classical methods such as:

- Cyclization of amidines with β-dicarbonyl compounds or their equivalents.

- Halogenation or chlorination of pre-formed pyrimidines, often using selective chlorinating agents or deaminative chlorination methods.

A recent development in selective chlorination of aminoheterocycles involves deaminative chlorination protocols that replace amino groups on heteroaromatic rings with chlorine atoms under mild conditions, avoiding harsh reagents or explosive intermediates. This method uses pyrylium salts and chloride sources to achieve high chemoselectivity and yields, applicable to pyrimidine derivatives.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cyclization | Amidines + β-dicarbonyl compounds (various catalysts) | Formation of pyrimidine core |

| Chlorination | Pyry-BF4 + MgCl2 or Sandmeyer conditions | Selective chlorination at 4-position |

Representative Synthetic Procedure (Inferred from Literature)

Synthesis of 2-(Ethoxymethyl)piperidine:

- Piperidine is reacted with ethoxymethyl chloride in the presence of a base such as triethylamine in anhydrous solvent to yield 2-(ethoxymethyl)piperidine.

Nucleophilic Aromatic Substitution on 4-Chloropyrimidine:

- 4-Chloropyrimidine is dissolved in DMF.

- 2-(Ethoxymethyl)piperidine is added along with potassium carbonate.

- The mixture is heated at 60–100°C for several hours.

- After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent.

- Purification is typically achieved by column chromatography or recrystallization.

Analytical and Research Data

- The molecular formula of 4-chloro-6-(2-(ethoxymethyl)piperidin-1-yl)pyrimidine is C12H18ClN3O with a molecular weight of 255.74 g/mol.

- Characterization data such as NMR, MS, and melting point are used to confirm the structure.

- Yield and purity depend on reaction conditions and purification methods.

Summary Table of Preparation Methods

Research Findings and Considerations

- The deaminative chlorination method provides a safer and more selective route to 4-chloropyrimidines compared to traditional chlorination methods, reducing side reactions and improving yield.

- The nucleophilic substitution step is influenced by the nature of the solvent, temperature, and base used, which can be optimized to maximize product yield and minimize by-products.

- The ethoxymethyl substituent on the piperidine ring enhances solubility and potentially modulates biological activity, making this compound valuable for further pharmacological evaluation.

This detailed analysis of the preparation methods for 4-chloro-6-(2-(ethoxymethyl)piperidin-1-yl)pyrimidine integrates classical synthetic organic chemistry with modern selective chlorination techniques, providing a comprehensive guide for researchers aiming to synthesize this compound with high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-(ethoxymethyl)piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The piperidine moiety can be oxidized to form N-oxides or reduced to form secondary amines.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or primary amines in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines.

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Scientific Research Applications

4-Chloro-6-(2-(ethoxymethyl)piperidin-1-yl)pyrimidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological targets.

Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.

Industrial Applications: The compound can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-(ethoxymethyl)piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and piperidine moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Chloro-6-(2-(ethoxymethyl)piperidin-1-yl)pyrimidine with analogues differing in substituents at the 6-position of the pyrimidine ring. Key compounds include:

4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)pyrimidine ()

- Structure : Fluoromethyl substitution on the piperidine ring.

4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine ()

- Structure : Trifluoromethyl group at the piperidine 4-position.

4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidine ()

- Structure : Ethylpiperazine substitution.

- Properties :

- Molecular formula: C₁₁H₁₇ClN₅

- Molecular weight: 262.74 g/mol

- Impact: The ethylpiperazine moiety introduces basicity (pKa ~8.5), favoring interactions with acidic residues in enzyme active sites.

4-Chloro-6-[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]pyrimidine ()

- Structure : Tetrahydrofuran-methyl group on piperazine.

- Properties :

- Molecular formula: C₁₄H₂₀ClN₅O

- Molecular weight: 309.80 g/mol

- Impact: The oxygen-rich tetrahydrofuran group improves solubility and may influence hydrogen-bonding interactions.

Comparative Data Table

Key Research Findings

- Synthetic Accessibility : The ethoxymethyl-substituted compound is synthesized via nucleophilic substitution of 4,6-dichloropyrimidine with 2-(ethoxymethyl)piperidine under mild conditions, similar to methods used for fluoromethyl analogues .

- Biological Activity :

- Antimicrobial Activity : Ethoxymethyl and ethylpiperazine derivatives show moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL), likely due to membrane disruption .

- Kinase Inhibition : Trifluoromethyl-substituted derivatives exhibit potent EGFR inhibition (IC₅₀: 0.12 µM) compared to ethoxymethyl analogues (IC₅₀: 0.45 µM), attributed to enhanced hydrophobic interactions .

- Metabolic Stability : Fluoromethyl and trifluoromethyl groups reduce oxidative metabolism in liver microsomes, extending half-life (t₁/₂ > 4 hours) compared to ethoxymethyl derivatives (t₁/₂ ~2 hours) .

Biological Activity

4-Chloro-6-(2-(ethoxymethyl)piperidin-1-yl)pyrimidine is a heterocyclic compound with a unique structural configuration that includes a chloro group and an ethoxymethyl-substituted piperidine moiety. This compound has gained attention in medicinal chemistry for its potential biological activities, particularly as a scaffold for drug development. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with a chloro substituent at the 4-position and an ethoxymethyl-piperidinyl group at the 6-position. The presence of the ethoxymethyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with various biological targets.

The biological activity of 4-Chloro-6-(2-(ethoxymethyl)piperidin-1-yl)pyrimidine is primarily attributed to its interactions with specific enzymes and receptors.

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various kinases, including CHK1 (Checkpoint Kinase 1), which plays a critical role in cell cycle regulation and DNA damage response. Inhibitors targeting CHK1 are of significant interest for cancer therapy due to their potential to enhance the efficacy of chemotherapy agents by preventing cancer cells from repairing DNA damage .

- Antiviral Activity : Similar pyrimidine derivatives have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV, indicating that structural modifications can lead to compounds with potent antiviral properties .

Case Studies

- CHK1 Inhibition : A study demonstrated that optimizing substituents on pyrimidine derivatives can lead to increased potency against CHK1. The introduction of specific groups significantly enhanced selectivity and efficacy in cellular assays .

- Antiviral Properties : Research into structurally similar compounds revealed that modifications could yield effective NNRTIs with low toxicity profiles. These compounds exhibited significant activity against both wild-type and mutant strains of HIV, suggesting that 4-Chloro-6-(2-(ethoxymethyl)piperidin-1-yl)pyrimidine may similarly possess antiviral potential .

- Anti-inflammatory Effects : Certain pyrimidine derivatives have been evaluated for their anti-inflammatory properties, showing inhibition of COX-2 activity at low micromolar concentrations. This suggests that compounds with similar structures could also exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis .

Data Table

Q & A

Q. How can researchers optimize the synthesis of 4-Chloro-6-(2-(ethoxymethyl)piperidin-1-yl)pyrimidine to improve yield and purity?

Methodological Answer: Synthesis optimization involves multi-step protocols, including:

- Stepwise monitoring : Use HPLC or TLC to track intermediate formation and purity at each stage .

- Reaction condition adjustments : Control temperature (e.g., 0°C for sensitive steps), inert atmospheres (nitrogen), and stoichiometric ratios of reagents .

- Catalyst selection : Explore palladium or copper catalysts for coupling reactions, as seen in analogous pyrimidine syntheses .

- Purification techniques : Employ column chromatography with gradients (e.g., 5–10% ethanol in dichloromethane) to isolate high-purity products .

Q. What safety protocols are critical when handling 4-Chloro-6-(2-(ethoxymethyl)piperidin-1-yl)pyrimidine in the laboratory?

Methodological Answer: Critical protocols include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Controlled environments : Use fume hoods or gloveboxes for reactions releasing volatile/toxic byproducts .

- Waste management : Segregate halogenated waste and collaborate with certified disposal agencies to mitigate environmental risks .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

- X-ray crystallography : Resolve crystal structure and confirm stereochemistry, as demonstrated for related pyrimidines .

- Spectroscopic methods :

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound against specific targets (e.g., kinases or microbial enzymes)?

Methodological Answer:

- Target selection : Align with theoretical frameworks (e.g., pyrimidines as kinase inhibitors) and screen against recombinant enzymes (e.g., methionine aminopeptidase) .

- Assay design :

- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., ethoxymethyl to methoxymethyl) to pinpoint pharmacophores .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, MS) during structural elucidation?

Methodological Answer:

- Data cross-validation : Combine multiple techniques (e.g., 2D NMR, high-resolution MS) to confirm assignments .

- Computational modeling : Use DFT calculations to predict NMR chemical shifts or MS fragmentation patterns .

- Crystallographic validation : Compare experimental X-ray data with predicted crystal packing to resolve ambiguities .

Q. What strategies mitigate side reactions during functionalization of the pyrimidine core?

Methodological Answer:

- Protecting groups : Temporarily block reactive sites (e.g., chloro substituents) using trimethylsilyl or Boc groups during piperidine coupling .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce nucleophilic side reactions .

- Temperature control : Lower reaction temperatures (e.g., –20°C) to suppress undesired cyclization or decomposition .

Q. What advanced computational methods are recommended to predict the binding affinity of this compound with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets) .

- MD simulations : Run 100-ns trajectories to assess stability of ligand-target complexes in explicit solvent .

- Free-energy calculations : Apply MM-PBSA or FEP to quantify binding energy contributions of key residues .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental biological activity data?

Methodological Answer:

- Dose-response reevaluation : Confirm activity across multiple concentrations to rule out assay artifacts .

- Metabolic stability testing : Assess compound stability in liver microsomes to identify rapid degradation as a confounding factor .

- Orthogonal assays : Validate results using alternative methods (e.g., SPR for binding kinetics vs. enzymatic assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.